molecular formula C18H18FNO4 B2856981 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1421449-72-0

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2856981
CAS RN: 1421449-72-0
M. Wt: 331.343
InChI Key: SNESPAIYWIFDGD-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide, also known as DBF, is a novel compound that has been the focus of many scientific studies in recent years. DBF is a synthetic compound that was first synthesized in 2005 by a team of chemists led by Dr. William Jorgensen at Yale University. Since then, DBF has been the subject of numerous studies investigating its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

One study describes the synthesis of derivatives related to the chemical structure of interest, where compounds showed significant anti-inflammatory activity. This research highlights the potential therapeutic applications of such compounds in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

Potential Antipsychotic Agents

Another study investigated the antipsychotic-like profile of a compound structurally similar to the compound of interest, which did not interact with dopamine receptors. This suggests potential applications in developing new antipsychotic drugs with novel mechanisms of action (L D Wise et al., 1987).

Chemoselective Acetylation in Drug Synthesis

Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis demonstrates the importance of such chemical transformations in producing drug intermediates (Deepali B Magadum & G. Yadav, 2018).

Ligand-Protein Interactions and Photovoltaic Efficiency

A study focused on benzothiazolinone acetamide analogs, examining their vibrational spectra, electronic properties, and ligand-protein interactions, indicating the compound's relevance in biochemical research and potential in photovoltaic applications (Y. Mary et al., 2020).

Peripheral Benzodiazepine Receptor Ligands

The synthesis and evaluation of novel radioligands for peripheral benzodiazepine receptors highlight the compound's utility in neurological research, potentially aiding in the understanding of various brain disorders (Ming-Rong Zhang et al., 2003).

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c19-14-3-1-2-4-17(14)24-11-18(22)20-10-15(21)12-5-6-16-13(9-12)7-8-23-16/h1-6,9,15,21H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNESPAIYWIFDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide

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